Cas no 2228199-86-6 (3-(3-bromoprop-1-en-2-yl)-6-chloro-2-methoxypyridine)

3-(3-Bromoprop-1-en-2-yl)-6-chloro-2-methoxypyridine is a versatile halogenated pyridine derivative with significant utility in synthetic organic chemistry. Its structure features both bromo- and chloro-substituents, enhancing reactivity for cross-coupling reactions such as Suzuki or Heck couplings. The methoxy group at the 2-position contributes to electronic modulation, facilitating selective functionalization. This compound serves as a valuable intermediate in pharmaceutical and agrochemical research, enabling the construction of complex heterocyclic scaffolds. Its stability under standard conditions ensures reliable handling and storage. The presence of multiple reactive sites allows for diverse derivatization, making it a practical choice for targeted molecular synthesis.
3-(3-bromoprop-1-en-2-yl)-6-chloro-2-methoxypyridine structure
2228199-86-6 structure
Product Name:3-(3-bromoprop-1-en-2-yl)-6-chloro-2-methoxypyridine
CAS No:2228199-86-6
MF:C9H9BrClNO
MW:262.53086066246
CID:6308030
PubChem ID:165792035
Update Time:2025-05-25

3-(3-bromoprop-1-en-2-yl)-6-chloro-2-methoxypyridine Chemical and Physical Properties

Names and Identifiers

    • 3-(3-bromoprop-1-en-2-yl)-6-chloro-2-methoxypyridine
    • 2228199-86-6
    • EN300-1920933
    • Inchi: 1S/C9H9BrClNO/c1-6(5-10)7-3-4-8(11)12-9(7)13-2/h3-4H,1,5H2,2H3
    • InChI Key: GLKCMRUGSKBNBL-UHFFFAOYSA-N
    • SMILES: BrCC(=C)C1=CC=C(N=C1OC)Cl

Computed Properties

  • Exact Mass: 260.95560g/mol
  • Monoisotopic Mass: 260.95560g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 22.1Ų

3-(3-bromoprop-1-en-2-yl)-6-chloro-2-methoxypyridine Pricemore >>

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Additional information on 3-(3-bromoprop-1-en-2-yl)-6-chloro-2-methoxypyridine

3-(3-Bromoprop-1-en-2-yl)-6-chloro-2-methoxypyridine: A Comprehensive Overview

3-(3-Bromoprop-1-en-2-yl)-6-chloro-2-methoxypyridine, also known by its CAS number 2228199-86-6, is a chemically synthesized compound with a unique structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its pyridine ring system, which serves as the central framework, with substituents at positions 2, 3, and 6. The substituents include a methoxy group at position 2, a brominated allyl group at position 3, and a chlorine atom at position 6. The combination of these functional groups imparts distinct chemical properties and reactivity to the molecule.

The synthesis of 3-(3-bromoprop-1-en-2-yl)-6-chloro-2-methoxypyridine involves a multi-step process that typically begins with the preparation of the pyridine ring. This is followed by the introduction of the substituents through various organic reactions such as nucleophilic substitution, electrophilic substitution, and coupling reactions. The brominated allyl group at position 3 is particularly interesting due to its potential for further functionalization. Recent studies have explored the use of this compound as an intermediate in the synthesis of bioactive molecules, leveraging its reactivity to form diverse structures.

One of the most notable aspects of 3-(3-bromoprop-1-en-2-yl)-6-chloro-2-methoxypyridine is its application in medicinal chemistry. The presence of chlorine and bromine atoms in the molecule makes it a valuable precursor for the development of halogenated drugs. For instance, researchers have utilized this compound to synthesize analogs with potential anti-inflammatory and anticancer properties. The methoxy group at position 2 also plays a crucial role in modulating the pharmacokinetic properties of the molecule, such as solubility and bioavailability.

In addition to its medicinal applications, 3-(3-bromoprop-1-en-2-yl)-6-chloro-2-methoxypyridine has been studied for its role in agrochemicals. The compound's ability to act as an intermediate in the synthesis of pesticides and herbicides has been explored in recent studies. Its unique structure allows for the incorporation of bioactive moieties that can target specific enzymes or receptors in pests and weeds.

The physical properties of 3-(3-bromoprop-1-en-2-yl)-6-chloro-2-methoxypyridine are also worth mentioning. It exists as a crystalline solid under standard conditions, with a melting point around 150°C. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for various laboratory techniques, including chromatography and spectroscopy.

Recent advancements in computational chemistry have enabled researchers to perform detailed studies on the electronic structure and reactivity of 3-(3-bromopropenyl)-6-chloro-pyridin. Quantum mechanical calculations have provided insights into the distribution of electron density within the molecule, highlighting regions prone to nucleophilic or electrophilic attack. These findings have been instrumental in designing efficient synthetic routes for this compound.

In conclusion, CAS No: 222819986, or 3-(3-bromopropenyl)-6-chloro-pyridin, is a versatile compound with promising applications across multiple domains. Its unique structure, coupled with its reactivity and solubility properties, positions it as an important building block in organic synthesis. As research continues to uncover new applications for this compound, it is likely to play an increasingly significant role in both academic and industrial settings.

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